Menthyl acetate

Description

Menthyl acetate is a natural product found in Mentha canadensis with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

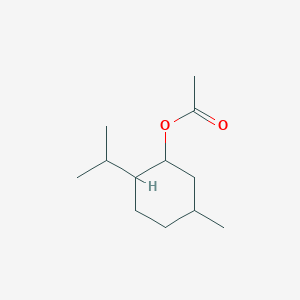

(5-methyl-2-propan-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859153 | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227 °C | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

dl-, (-)- 0.919-0.924 | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |

| Record name | Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomenthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Menthyl acetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl acetate, a naturally occurring monoterpene ester, is a significant contributor to the characteristic aroma and flavor of peppermint oil. Beyond its well-known sensory properties, this compound exhibits a range of chemical and physical characteristics that make it a molecule of interest for various applications in the pharmaceutical, cosmetic, and flavor industries. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic minty and fruity odor. It is the acetate ester of menthol and exists as multiple stereoisomers, with the most common naturally occurring form being l-menthyl acetate. The physicochemical properties of this compound are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity, minty |

Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 228-230 °C | |

| Melting Point | 23-24 °C | |

| Density | 0.92 g/mL at 25 °C | |

| Refractive Index | 1.4399 - 1.4490 at 20 °C | |

| Flash Point | 92 °C (closed cup) | |

| Specific Optical Rotation ([α]²⁰D) | -81° (c=8, in benzene) for l-menthyl acetate |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | 17.13 mg/L; 23.2 mg/L at 20°C | |

| Alcohol | Soluble | |

| Ethanol (70%) | 1 mL in 6 mL | |

| Ethanol (80%) | 1 mL in 1 mL | |

| Ether | Miscible | |

| Propylene Glycol | Soluble | |

| Fixed Oils | Soluble | |

| Glycerol | Slightly soluble | |

| Acetone | 601.48 g/L | |

| Chloroform | 2485.32 g/L | |

| Diethyl Ether | Highly soluble | |

| Hexane | 109.78 g/L |

Chemical Structure and Stereoisomerism

This compound is a substituted cyclohexane derivative. The core structure consists of a cyclohexane ring with a methyl group at position 1, an isopropyl group at position 4, and an acetate group at position 3. The stereochemistry of these substituents gives rise to several stereoisomers. The most common isomer is l-menthyl acetate, which has the (1R,2S,5R) configuration.

-

IUPAC Name: [(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] acetate

-

CAS Number (l-menthyl acetate): 2623-23-6

The spatial arrangement of the bulky isopropyl and acetate groups influences the molecule's conformation and its interaction with biological receptors, which is crucial for its sensory and potential physiological effects.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from menthol and acetic acid using an acid catalyst.

Materials:

-

l-Menthol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve l-menthol in an excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. Key signals include those for the methyl protons of the acetate group (a singlet around 2.0 ppm), the proton on the carbon bearing the acetate group (a multiplet), and the protons of the methyl and isopropyl groups on the cyclohexane ring.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester group (around 170 ppm) and the carbons of the cyclohexane ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. A strong absorption band is observed around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching bands are also present.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at m/z = 198. Common fragments correspond to the loss of the acetate group or parts of the cyclohexane ring.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical, or foam extinguishers. Store in a cool, dry, and well-ventilated place away from sources of ignition.

Conclusion

This compound is a monoterpene ester with well-defined chemical and physical properties. Its synthesis is readily achievable through standard esterification procedures, and its structure can be unequivocally confirmed using modern spectroscopic techniques. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in its study and application. The detailed protocols and compiled data serve as a valuable resource for further investigation and development in various scientific fields.

Stereoisomers and chirality of Menthyl acetate

An In-depth Technical Guide on the Stereoisomers and Chirality of Menthyl Acetate

Introduction

This compound is a naturally occurring monoterpene and the acetate ester of menthol. It is a significant component of peppermint oil, contributing to its characteristic aroma and flavor. The molecular structure of this compound is based on a p-menthane backbone, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group.

The stereochemistry of this compound is complex and of critical importance in fields such as fragrance, food science, and drug development, as different stereoisomers can exhibit distinct sensory and biological properties. This complexity arises from the presence of three chiral centers in the menthol moiety, leading to a variety of stereoisomers.

Chirality and Stereoisomers

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The this compound molecule possesses three chiral centers at carbons 1, 2, and 5 of the cyclohexane ring. This results in the theoretical possibility of 2³ = 8 stereoisomers. These eight stereoisomers exist as four diastereomeric pairs of enantiomers.

The four diastereomeric families are:

-

This compound

-

Isothis compound

-

Neothis compound

-

Neoisothis compound

Each of these diastereomers exists as a pair of enantiomers: a dextrorotatory (+) or (d) form and a levorotatory (-) or (l) form. For example, the most common naturally occurring isomer is (-)-menthyl acetate, also known as l-menthyl acetate. Its IUPAC name is [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate.

Data Presentation: Physicochemical Properties of this compound Stereoisomers

The distinct spatial arrangements of the substituents on the cyclohexane ring give each stereoisomer unique physical properties. The data for the most well-characterized isomer, l-(-)-Menthyl Acetate, is summarized below. Data for other isomers is less commonly reported.

| Property | l-(-)-Menthyl Acetate | Unit |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molar Mass | 198.30 | g/mol |

| Appearance | Colorless liquid | |

| Odor | Mild, minty, characteristic | |

| Boiling Point | 227 - 230 | °C |

| Density | 0.919 - 0.92 | g/mL at 20°C |

| Specific Optical Rotation [α]²⁰/D | -79.4 to -81 | degrees (c=8 in benzene) |

| Refractive Index n²⁰/D | 1.447 | |

| Flash Point | 77 | °C |

(Data sourced from)

Experimental Protocols

The synthesis, separation, and analysis of this compound stereoisomers are crucial for research and commercial applications. The following sections detail common experimental methodologies.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from menthol and an acetylating agent, a classic example of Fischer esterification.

Methodology:

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8 grams of menthol in a minimal amount of the chosen acetylating agent (e.g., ~4 mL of glacial acetic acid, 9 mL of acetic anhydride, or 8 mL of acetyl chloride).

-

Catalyst Addition: Carefully add 20 drops of concentrated sulfuric acid to the mixture to act as a catalyst.

-

Reaction: Stir the mixture and heat it under reflux in a warm water bath for approximately 90 minutes. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 20 mL of distilled water and 20 mL of a 5% sodium bicarbonate (NaHCO₃) solution. Shake the funnel, venting frequently, until gas evolution ceases. This step neutralizes the acidic catalyst and any unreacted acid.

-

Extraction and Drying: Allow the layers to separate. The upper organic layer contains the this compound. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

-

Purification: Filter the drying agent and purify the crude ester by vacuum distillation. The main fraction for l-menthyl acetate is typically collected at 91-92°C at 18 mmHg.

Stereoisomer Separation by Chiral Gas Chromatography (GC)

Chiral GC is a powerful analytical technique for separating and quantifying the different stereoisomers of this compound from a mixture.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane or acetone) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

GC Column: Employ a chiral capillary column, such as one based on cyclodextrin derivatives (e.g., beta-DEX™ or gamma-DEX™), which is designed to separate enantiomers and diastereomers.

-

GC Conditions (Example):

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 180°C at a rate of 2-4°C per minute. Hold at the final temperature for 5 minutes.

-

Injection Mode: Split injection (e.g., 50:1 split ratio) to prevent column overloading.

-

Carrier Gas: Helium or Hydrogen.

-

-

Data Analysis: Identify each stereoisomer based on its unique retention time. The identity can be confirmed by comparing its mass spectrum against a reference library if using a GC-MS system. Quantification is achieved by integrating the area under each peak.

Visualization of Stereoisomeric Relationships

The following diagram illustrates the relationship between the four diastereomeric pairs of this compound and the enantiomeric relationship within each pair.

The Natural Occurrence and Analysis of Menthyl Acetate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl acetate, a monoterpene ester, is a significant contributor to the characteristic aroma and potential therapeutic properties of several essential oils. This technical guide provides an in-depth overview of the natural occurrence of this compound across a variety of essential oils, with a focus on quantitative data. It further details the biosynthetic pathway of this compound in plants and presents comprehensive experimental protocols for its extraction and quantification. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with essential oils and their bioactive constituents.

Natural Occurrence of this compound

This compound is found in a range of essential oils, with its concentration varying significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes the quantitative data on this compound content in several commercially important essential oils.

| Essential Oil | Plant Species | Plant Part | Extraction Method | This compound Content (%) |

| Peppermint Oil | Mentha x piperita | Leaves, Aerial parts | Hydrodistillation, Steam Distillation | 0.3 - 40.55 |

| Spearmint Oil | Mentha spicata | Leaves | Hydrodistillation | Traces - Low amounts |

| Bergamot Mint Oil | Mentha citrata | Aerial parts | Not specified | 0.05 |

| Clary Sage Oil | Salvia sclarea | Aerial parts, Inflorescences | Hydrodistillation | Not typically a major component, but linalyl acetate is a major constituent (up to 70.50%) |

| Geranium Oil | Pelargonium graveolens | Aerial parts | Hydrodistillation | Not typically reported as a constituent |

| Lavender Oil | Lavandula angustifolia | Flowers | Steam Distillation | Not typically a major component, but linalyl acetate is a major constituent |

| Eucalyptus Oil | Eucalyptus globulus | Leaves | Hydrodistillation | Not typically reported as a constituent |

Biosynthesis of this compound

This compound is biosynthesized in plants through the terpenoid pathway. The process begins with the fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The biosynthesis of (-)-menthyl acetate in peppermint (Mentha piperita) is a well-characterized pathway that proceeds as follows:

-

Geranyl Diphosphate (GPP) Synthesis : IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).

-

Cyclization to (-)-Limonene : GPP is cyclized by the enzyme (-)-limonene synthase to form the monoterpene (-)-limonene.

-

Hydroxylation to (-)-trans-Isopiperitenol : (-)-Limonene undergoes hydroxylation to yield (-)-trans-isopiperitenol.

-

Oxidation to (-)-Isopiperitenone : The hydroxyl group of (-)-trans-isopiperitenol is oxidized to form (-)-isopiperitenone.

-

Reduction to (+)-cis-Isopulegone : (-)-Isopiperitenone is then reduced to (+)-cis-isopulegone.

-

Isomerization to (+)-Pulegone : (+)-cis-Isopulegone undergoes isomerization to form (+)-pulegone.

-

Reduction to (-)-Menthone : (+)-Pulegone is reduced to (-)-menthone.

-

Reduction to (-)-Menthol : (-)-Menthone is further reduced to yield (-)-menthol.

-

Acetylation to (-)-Menthyl Acetate : Finally, (-)-menthol is acetylated by an acetyl-CoA dependent acetyltransferase to produce (-)-menthyl acetate.[1]

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. The following is a generalized protocol that can be adapted for various plant matrices.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Clevenger-type apparatus

-

Heating mantle or water bath

-

Round-bottom flask (distillation flask)

-

Condenser

-

Collection vessel (e.g., graduated cylinder or separatory funnel)

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh a suitable amount of the plant material (e.g., 100 g of dried leaves). If necessary, reduce the particle size by grinding or chopping to increase the surface area for efficient extraction.

-

Apparatus Setup: Set up the Clevenger-type apparatus. Place the plant material into the round-bottom flask and add a sufficient amount of distilled water to cover the material completely.

-

Distillation: Begin heating the flask. As the water boils, the steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture will travel into the condenser, where it will be cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: The condensed liquid (a mixture of water and essential oil) will flow into the collection vessel. Due to their different densities, the essential oil will typically form a layer on top of the water (hydrosol).

-

Separation and Drying: Carefully separate the essential oil layer from the aqueous layer. To remove any residual water, dry the essential oil over anhydrous sodium sulfate.

-

Storage: Transfer the dried essential oil to a clean, airtight glass vial and store it in a cool, dark place.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.

Materials and Equipment:

-

Essential oil sample

-

This compound analytical standard

-

Internal standard (e.g., n-alkane solution)

-

Solvent (e.g., hexane or ethanol, GC grade)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5ms)

-

Autosampler vials

-

Microsyringe

Procedure:

-

Standard Solution Preparation:

-

Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

-

Internal Standard: If using an internal standard, add a constant known concentration to each calibration standard and sample.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the essential oil sample (e.g., 10 mg) and dilute it with a known volume of the solvent (e.g., in a 10 mL volumetric flask). The dilution factor should be chosen to ensure the this compound concentration falls within the calibration range.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.

-

Chromatographic Separation: The components of the essential oil will be separated based on their volatility and interaction with the stationary phase of the capillary column. A typical temperature program for terpenoid analysis is:

-

Initial oven temperature: 60°C, hold for 2 minutes.

-

Ramp rate: 3°C/minute to 240°C.

-

Final hold: 5 minutes at 240°C.

-

-

Mass Spectrometric Detection: As the separated components elute from the column, they will be ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments will be detected, generating a mass spectrum for each component.

-

-

Data Analysis:

-

Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

-

Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Method Validation:

For accurate and reliable quantification, the GC-MS method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, following established guidelines.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in essential oils.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence of this compound in essential oils, its biosynthesis, and detailed methodologies for its extraction and quantification. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of natural products, pharmacology, and drug development, facilitating further investigation into the properties and applications of this compound and the essential oils in which it is found.

References

Spectroscopic Analysis of Menthyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Menthyl acetate, a monoterpene ester widely used in the flavor, fragrance, and pharmaceutical industries. Understanding its spectroscopic signature is crucial for quality control, structural elucidation, and the development of new applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and logical diagrams to illustrate the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about its structure.

¹H NMR Spectral Data

The proton NMR spectrum of this compound shows distinct signals for the various protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |

| H-1 | 4.55 | dt | 10.9, 4.4 | 1H |

| H-2 | 1.85 | m | 1H | |

| H-3ax | 0.95 | m | 1H | |

| H-3eq | 1.62 | m | 1H | |

| H-4 | 1.38 | m | 1H | |

| H-5ax | 0.82 | m | 1H | |

| H-5eq | 1.65 | m | 1H | |

| H-6 | 1.25 | m | 1H | |

| H-7 (CH₃) | 0.88 | d | 7.0 | 3H |

| H-8 | 1.45 | m | 1H | |

| H-9 (CH₃) | 0.75 | d | 6.9 | 3H |

| H-10 (CH₃) | 0.86 | d | 7.0 | 3H |

| Acetyl CH₃ | 1.98 | s | 3H |

Note: This data is compiled from various spectroscopic databases and literature sources. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-1 | 74.5 |

| C-2 | 47.2 |

| C-3 | 34.2 |

| C-4 | 41.0 |

| C-5 | 26.5 |

| C-6 | 31.5 |

| C-7 (CH₃) | 22.1 |

| C-8 | 25.2 |

| C-9 (CH₃) | 16.5 |

| C-10 (CH₃) | 20.8 |

| C=O (Acetyl) | 170.8 |

| CH₃ (Acetyl) | 21.3 |

Note: This data is compiled from various spectroscopic databases and literature sources.[1] The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it appropriately.

Instrumental Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) is commonly used.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 8-16 scans.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more, depending on the concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester functional group and hydrocarbon backbone.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2955-2870 | C-H stretch | Aliphatic CH, CH₂, CH₃ |

| 1738 | C=O stretch | Ester |

| 1455 | C-H bend | CH₂ |

| 1370 | C-H bend | CH₃ |

| 1240 | C-O stretch | Ester |

| 1028 | C-O stretch | Ester |

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. This compound is often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 198 | < 5 | [C₁₂H₂₂O₂]⁺ (Molecular Ion, M⁺) |

| 156 | ~ 20 | [M - C₂H₂O]⁺ |

| 138 | ~ 80 | [M - CH₃COOH]⁺ |

| 95 | ~ 90 | [C₇H₁₁]⁺ |

| 81 | ~ 100 | [C₆H₉]⁺ (Base Peak) |

| 69 | ~ 50 | [C₅H₉]⁺ |

| 43 | ~ 75 | [CH₃CO]⁺ |

Fragmentation Analysis

The fragmentation of this compound in EI-MS is initiated by the loss of an electron to form the molecular ion (M⁺) at m/z 198. The most prominent fragmentation pathways include:

-

Loss of acetic acid (60 Da): A characteristic fragmentation for acetates, leading to the formation of the menthene cation at m/z 138.

-

Loss of the acetyl group (43 Da): Cleavage of the ester bond results in the formation of the acylium ion [CH₃CO]⁺ at m/z 43.

-

Fragmentation of the cyclohexane ring: Subsequent fragmentations of the menthene cation lead to the formation of smaller, stable carbocations, such as those observed at m/z 95, 81 (the base peak), and 69.

Experimental Protocol for GC-MS

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

References

Menthyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthyl acetate, a naturally occurring monoterpene ester, is a key component of peppermint and other mint essential oils. It is widely recognized for its characteristic minty, fruity, and cooling aroma and flavor, leading to its extensive use in the fragrance, food, and cosmetic industries. Beyond its sensory properties, this compound and its parent compound, menthol, exhibit notable biological activities, including analgesic, anti-inflammatory, and cooling effects. These properties are primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary signaling pathway.

Chemical and Physical Properties

This compound is the acetate ester of menthol. The properties of this compound can vary slightly depending on the specific stereoisomer. The information presented here primarily pertains to L-menthyl acetate, the most common naturally occurring form.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3][4] |

| Molecular Weight | 198.30 g/mol | [1][2][3][4] |

| CAS Number | 2623-23-6 (for L-Menthyl acetate) 89-48-5 (for racemic) | [1][4] |

| Appearance | Colorless liquid | [5] |

| Odor | Minty, fruity, cooling | [5] |

| Boiling Point | 228-229 °C | |

| Melting Point | 25 °C | [2] |

| Flash Point | 92 °C (closed cup) | |

| Solubility | Slightly soluble in water; miscible with alcohol and ether. |

Experimental Protocols

Synthesis of L-Menthyl Acetate via Esterification with Acetic Anhydride

This protocol describes the synthesis of L-menthyl acetate from L-menthol and acetic anhydride, a common laboratory-scale method.

Materials:

-

L-Menthol

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄) (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve L-menthol in diethyl ether.

-

Slowly add acetic anhydride to the solution.

-

Carefully add a few drops of concentrated sulfuric acid to the mixture to catalyze the reaction.

-

Heat the reaction mixture to 60°C and maintain it at this temperature with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A reaction time of approximately 90 minutes has been shown to produce a high yield.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst.

-

Wash the organic layer with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether under reduced pressure to obtain the crude L-menthyl acetate.

-

The product can be further purified by fractional distillation.

Enzymatic Synthesis of L-Menthyl Acetate

This protocol outlines a greener alternative for the synthesis of L-menthyl acetate using a lipase-catalyzed reaction. Lipases, such as Candida rugosa lipase, can catalyze the esterification of menthol with high enantioselectivity.[6][7]

Materials:

-

DL-menthol (racemic mixture)

-

Vinyl acetate (acyl donor)

-

Immobilized Candida rugosa lipase

-

Organic solvent (e.g., hexane)

-

Molecular sieves (optional, to remove water by-product)

-

Shaker incubator

Procedure:

-

In a screw-capped flask, dissolve DL-menthol in hexane.

-

Add vinyl acetate to the solution. An equimolar ratio of substrates often yields good results.[8]

-

Add the immobilized Candida rugosa lipase to the reaction mixture.

-

If desired, add molecular sieves to the mixture.

-

Place the flask in a shaker incubator at a controlled temperature (e.g., 40-50°C) and agitate the mixture.[7]

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).

-

Once the desired conversion is achieved, the enzyme can be filtered off for reuse.

-

The solvent is then removed under reduced pressure to yield the product mixture, which will be enriched in L-menthyl acetate due to the enantioselectivity of the lipase.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of this compound in essential oil samples.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[9]

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[9]

-

Injector Temperature: 250°C[9]

-

Injection Volume: 1 µL[9]

-

Split Ratio: 50:1 (can be adjusted)[9]

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C and hold for 5 minutes.[9]

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C[9]

-

Ionization Energy: 70 eV[9]

-

Mass Scan Range: 40-400 amu

-

Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[9]

Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent, such as hexane or ethanol, to a concentration within the linear range of the instrument.

-

For quantitative analysis, prepare a series of calibration standards of this compound of known concentrations.

-

Inject the prepared samples and standards into the GC-MS system.

Signaling Pathway and Mechanism of Action

The cooling and analgesic effects of this compound are primarily attributed to its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a non-selective cation channel. This compound can be hydrolyzed to menthol, which is a known activator of TRPM8.[3][10][11]

The activation of the TRPM8 channel by menthol (and by extension, this compound) leads to a sensation of cold and can modulate pain perception.

The binding of menthol to the TRPM8 channel induces a conformational change, opening the channel and allowing the influx of cations, primarily calcium (Ca²⁺).[10][12] This influx leads to depolarization of the sensory neuron membrane, which in turn generates an action potential.[3] The propagation of this action potential to the central nervous system is interpreted as a cooling sensation and can also lead to analgesic effects by modulating pain signaling pathways.[13][14][15][16][17]

Conclusion

This compound is a versatile compound with significant applications in various industries and intriguing biological activities. Its well-defined chemical properties, along with established methods for its synthesis and analysis, make it a valuable subject for scientific research and a key ingredient in numerous consumer products. The elucidation of its mechanism of action through the TRPM8 signaling pathway provides a molecular basis for its physiological effects and opens avenues for its potential therapeutic applications, particularly in the development of novel analgesics. This technical guide serves as a comprehensive resource for professionals in research and drug development, providing the foundational knowledge and practical protocols necessary for working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. TRPM8 - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. How this compound Affects Your Senses? | Arora Aromatics [aroraaromatics.com]

- 6. EP1223223B1 - Method for preparing D- or L-menthol - Google Patents [patents.google.com]

- 7. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Menthol - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]

- 14. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Menthyl Acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of menthyl acetate, a common fragrance and flavoring agent, in a variety of organic solvents. This information is critical for professionals in research, development, and formulation who require precise control over the dissolution and delivery of this compound. The following sections present quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound was determined in numerous common organic solvents at a standard temperature of 25°C. The data, expressed in grams per liter (g/L), is summarized in the table below for ease of comparison. This quantitative information is essential for formulating solutions with specific concentrations and for predicting the behavior of this compound in various solvent systems.

| Solvent | Solubility (g/L) at 25°C[1][2] |

| Chloroform | 2485.32 |

| Tetrahydrofuran (THF) | 1616.87 |

| Dichloromethane | 1599.0 |

| 1,4-Dioxane | 1080.86 |

| Cyclohexanone | 1026.03 |

| Transcutol | 811.44 |

| 1,2-Dichloroethane | 714.7 |

| Methanol | 714.7 |

| N-Methyl-2-pyrrolidone (NMP) | 710.04 |

| Isopropanol | 688.37 |

| Ethanol | 661.83 |

| Acetone | 601.48 |

| N,N-Dimethylformamide (DMF) | 554.76 |

| n-Propanol | 553.97 |

| n-Hexanol | 538.02 |

| Acetonitrile | 519.06 |

| sec-Butanol | 518.64 |

| n-Butanol | 487.19 |

| Dimethyl sulfoxide (DMSO) | 484.8 |

| Acetic acid | 484.68 |

| n-Butyl acetate | 483.24 |

| 2-Butanone | 472.27 |

| 2-Methoxyethanol | 462.21 |

| Isobutanol | 457.73 |

| Isopentanol | 425.22 |

| Toluene | 402.1 |

| N,N-Dimethylacetamide (DMAc) | 399.18 |

| Ethyl acetate | 396.02 |

| Methyl acetate | 386.01 |

| Ethyl formate | 351.23 |

| Tetrachloromethane | 343.11 |

| n-Pentanol | 307.41 |

| n-Pentyl acetate | 291.05 |

| Cyclohexane | 281.31 |

| n-Propyl acetate | 271.66 |

| Isopropyl acetate | 267.3 |

| Methyl isobutyl ketone (MIBK) | 250.93 |

| n-Octanol | 244.08 |

| 2-Ethoxyethanol | 235.79 |

| n-Heptanol | 227.43 |

| Isobutyl acetate | 218.86 |

| Ethylbenzene | 215.06 |

| Propylene glycol | 175.42 |

| n-Hexane | 109.78 |

| n-Heptane | 87.21 |

| Ethylene glycol | 75.3 |

| Water | 0.95 |

Qualitative solubility information indicates that this compound is miscible with alcohol and ether.[3] It is also soluble in most fixed oils and propylene glycol, while being only slightly soluble in glycerol and water.[1][2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a substance in a given solvent.[1][4][5] The following protocol outlines the steps for this method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Glass vials with screw caps

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is necessary to ensure saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute.[4] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved this compound, either centrifuge the samples at the same temperature or filter an aliquot of the supernatant using a syringe filter.[1] The filter material should be chemically compatible with the solvent.

-

-

Quantification:

-

Carefully take a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound in the same solvent.

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

The result is typically expressed in g/L, mg/mL, or mol/L.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is dependent on the specific application, including the desired concentration, regulatory constraints, and the chemical and physical properties of the final product. The following diagram illustrates a logical workflow to guide this selection process.

Caption: Workflow for this compound Solvent Selection.

References

An In-depth Technical Guide to the Physical Properties of Menthyl Acetate: Boiling and Melting Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Menthyl acetate, specifically its boiling and melting points. This document collates data from various scientific sources, details standardized experimental methodologies for the determination of these properties, and presents a logical workflow for these analytical procedures.

Core Physical Properties of this compound

This compound is a naturally occurring monoterpene, recognized for its contribution to the characteristic aroma and flavor of peppermint. It is the acetate ester of menthol and exists in different isomeric forms, including L-Menthyl acetate and racemic (DL)-Menthyl acetate. The physical properties can vary slightly between these forms.

Data Presentation: Boiling and Melting Points

The following table summarizes the reported boiling and melting points for various forms of this compound.

| Property | L-Menthyl Acetate | Racemic this compound | General this compound |

| Boiling Point | 227 °C[1][2], 229-230 °C[3] | 227-229 °C | 228-229 °C[4], 229-230 °C[3] |

| Melting Point | <25 °C[1] | Not explicitly stated | 23-24 °C[5] |

Experimental Protocols

The determination of boiling and melting points are fundamental analytical procedures for the characterization and purity assessment of chemical substances like this compound. The following are detailed, generalized methodologies for these experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating block apparatus.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil, silicone oil)

Procedure:

-

Sample Preparation: A small amount of the liquid this compound is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath of the Thiele tube.

-

Heating: The apparatus is heated slowly and uniformly.[6] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: The heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6] At this point, the heating is stopped.

-

Boiling Point Determination: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] This is the point where the vapor pressure of the this compound equals the external atmospheric pressure.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (open at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of solid this compound (if in solid form) is finely powdered.[8] The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus or a Thiele tube.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Melting Point Range: For a pure substance, the melting range should be narrow (typically 0.5-2 °C). A broad melting range can indicate the presence of impurities.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of a chemical compound such as this compound.

Caption: Workflow for Determining Boiling and Melting Points.

References

- 1. L-menthyl Acetate | 2623-23-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - this compound Manufacturer,Exporter [naturalaroma.co.in]

- 5. This compound, 89-48-5 [thegoodscentscompany.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Biosynthesis pathway of Menthyl acetate in Mentha species

An In-depth Technical Guide on the Biosynthesis Pathway of Menthyl Acetate in Mentha Species

Introduction

This compound is a monoterpene ester that serves as a key component of the essential oil in various Mentha species, most notably peppermint (Mentha x piperita).[1] It is responsible for the characteristic sweet, fruity, and minty aroma and flavor of peppermint oil.[1][2] The biosynthesis of this compound is a complex, multi-step enzymatic process that occurs within the peltate glandular trichomes located on the aerial surfaces of the plant.[3][4] This pathway begins with the universal monoterpene precursor, geranyl diphosphate (GPP), and proceeds through a series of transformations to produce (-)-menthol, the direct precursor to this compound.[3][4] The final step involves the acetylation of (-)-menthol. Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the yield and quality of mint essential oils for applications in the pharmaceutical, cosmetic, and food industries.

The Biosynthesis Pathway of this compound

The formation of this compound is the culmination of a nine-step enzymatic pathway, which can be broadly divided into two stages: the synthesis of (-)-menthol and its subsequent acetylation. The initial eight steps, converting geranyl diphosphate to (-)-menthol, involve a complex series of cyclizations, hydroxylations, oxidations, reductions, and isomerizations.[3][5]

-

Geranyl Diphosphate (GPP) to (-)-Limonene : The pathway is initiated by the cyclization of GPP, catalyzed by (-)-limonene synthase (LS) , to form the parent olefin, (-)-limonene.[3][6] This is the first committed step in menthol biosynthesis.[3]

-

(-)-Limonene to (-)-trans-Isopiperitenol : The cytochrome P450 enzyme, (-)-limonene-3-hydroxylase (L3OH) , hydroxylates (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol.[5][6]

-

(-)-trans-Isopiperitenol to (-)-Isopiperitenone : The resulting alcohol is then oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) to form (-)-isopiperitenone.[5][6]

-

(-)-Isopiperitenone to (+)-cis-Isopulegone : (-)-Isopiperitenone reductase (IPR) catalyzes the reduction of the double bond of (-)-isopiperitenone to produce (+)-cis-isopulegone.[5][7]

-

(+)-cis-Isopulegone to (+)-Pulegone : An isomerization reaction, mediated by (+)-cis-isopulegone isomerase (IPGI) , converts (+)-cis-isopulegone to (+)-pulegone.[5]

-

(+)-Pulegone to (-)-Menthone : The conjugate double bond of (+)-pulegone is reduced by (+)-pulegone reductase (PR) to yield (-)-menthone.[5][8]

-

(-)-Menthone to (-)-Menthol : In the final step of menthol synthesis, (-)-menthone reductase (MR) reduces the ketone group of (-)-menthone to the corresponding alcohol, (-)-menthol.[5]

-

(-)-Menthol to (-)-Menthyl Acetate : The biosynthesis culminates with the acetylation of (-)-menthol. This reaction is catalyzed by menthol:acetyl CoA acetyltransferase (MAT) , also referred to as menthol transacylase.[9] The enzyme facilitates the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the hydroxyl group of (-)-menthol, forming (-)-menthyl acetate.[9]

Pathway Visualization

Quantitative Data

The production and accumulation of this compound are influenced by genetic factors, developmental stage, and environmental conditions. Quantitative analysis of the final enzymatic step and the resulting essential oil composition provides insight into the pathway's efficiency.

Table 1: Kinetic Properties of Menthol:acetyl CoA Acetyltransferase (MAT)

This table summarizes the kinetic parameters for the enzyme responsible for the final step in this compound biosynthesis, isolated from Mentha piperita leaves.

| Parameter | Value | Reference |

| Substrate | (-)-Menthol | [10] |

| Apparent Km | 0.3 mM | [10] |

| Apparent Vmax | 16 nmol/hr·mg protein | [10] |

| Co-substrate | Acetyl Coenzyme A | [9] |

| Saturation (Acetyl-CoA) | ~0.1 mM | [10] |

| pH Optimum | ~9.0 | [10] |

| Molecular Weight | ~37,000 Da | [10] |

Table 2: Composition of Key Monoterpenes in Mentha Essential Oils

This table presents the typical concentration ranges for this compound and its immediate precursors in the essential oils of commercially relevant Mentha species. Values can vary significantly based on cultivar, harvest time, and extraction method.

| Compound | Mentha x piperita (Peppermint) | Mentha arvensis (Corn Mint) | Reference(s) |

| (-)-Menthyl Acetate | 3.0% - 15.0% | 0.5% - 12.0% | [1][9][11] |

| (-)-Menthol | 20.0% - 69.1% | 70.0% - 85.8% | [4][11][12] |

| (-)-Menthone | 5.0% - 43.0% | 1.5% - 11.0% | [4][11] |

| (+)-Pulegone | Variable, often low | Variable, often low | [8][13] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible by a combination of biochemical and molecular biology techniques. The following are protocols for key experiments.

Protocol for Menthol:acetyl CoA Acetyltransferase (MAT) Activity Assay

This protocol is based on the methods used for the characterization of the soluble transacylase from Mentha piperita leaves.[9][10]

Objective: To quantify the enzymatic activity of MAT by measuring the rate of (-)-menthyl acetate formation from (-)-menthol and acetyl-CoA.

Materials:

-

Plant tissue (young Mentha leaves)

-

Extraction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM Dithiothreitol (DTT), 10% glycerol)

-

(-)-[G-³H]Menthol (radiolabeled substrate)

-

Acetyl Coenzyme A (co-substrate)

-

Reaction Buffer (e.g., 200 mM Tris-HCl pH 9.0)

-

Ethyl acetate

-

Scintillation cocktail and vial

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Developing solvent (e.g., hexane:diethyl ether 9:1)

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Subject the resulting supernatant to ultracentrifugation at 100,000 x g for 60 minutes at 4°C. The supernatant (soluble fraction) contains the MAT enzyme.[9]

-

Determine the protein concentration of the soluble fraction using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing Reaction Buffer, a known amount of enzyme extract, (-)-[G-³H]Menthol (e.g., 0.3 mM), and Acetyl-CoA (e.g., 0.1 mM).

-

Initiate the reaction by adding the enzyme extract.